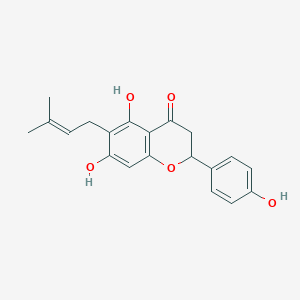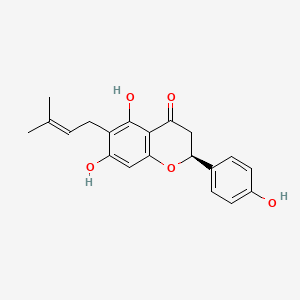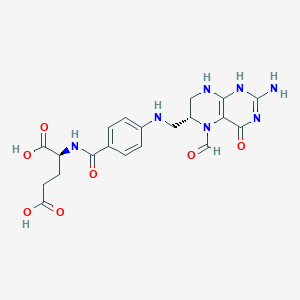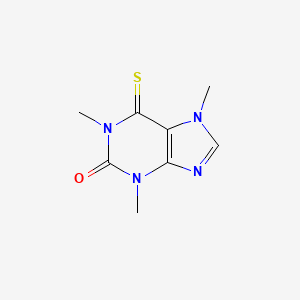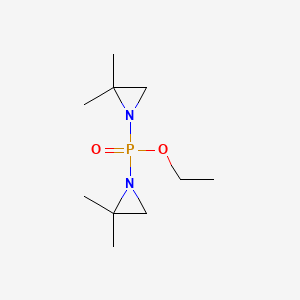
Bis(2,2-dimethyl-1-aziridinyl)phosphinic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AB 163 is a TEPA analogue that has been tested for use in radiation therapy for patients with esophageal carcinoma; adenocarcinomas of the gastrointestinal tract; squamous carcinoma of the cervix; and adenocarcinoma of the ovary. The drug is proposed to phosphorylate X ray induced DNA strand damage, and prolongs time of the absence of disease in patients. There may side effects on the GI system and the central nervous system.
Applications De Recherche Scientifique
Antitumor Activity
Bis(2,2-dimethyl-1-aziridinyl)phosphinic acid ethyl ester has been investigated for its antitumor properties. Studies have shown that it exhibits significant tumor inhibitory activities in experimental animals. One of its analogues, ethyl [bis(2,2-dimethyl-1-aziridinyl)phosphinyl]carbamate (AB-132), is under clinical investigation as an experimental antineoplastic agent (Bardos et al., 1965).
Radiation Potentiating Effect
This compound has been found to potentiate the effects of radiation therapy. In studies, the combination of the compound with radiation therapy showed synergistic effects, suggesting its potential use in combined modality trials for cancer treatment (G. Wampler, J. Wassum, R. Belgrad, 1979).
Chemical Properties and Reactions
Research into the chemical properties and reactions of bis(2,2-dimethyl-1-aziridinyl)phosphinic acid ethyl ester has provided insights into its pharmacologic properties. Studies have focused on its mechanisms of hydrolysis and alkylating activities, contributing to a better understanding of its therapeutic potential (C. Kelly, 1970).
Potential in Chemosterilization
This compound has also been explored for its use in chemosterilization, as demonstrated in studies involving pink bollworm moths. However, its effectiveness in this domain has been variable, with some studies showing less efficacy compared to other methods like irradiation (H. M. Flint, B. Wright, H. Sallam, B. Horn, 1975).
Propriétés
Numéro CAS |
14984-65-7 |
|---|---|
Nom du produit |
Bis(2,2-dimethyl-1-aziridinyl)phosphinic acid ethyl ester |
Formule moléculaire |
C10H21N2O2P |
Poids moléculaire |
232.26 g/mol |
Nom IUPAC |
1-[(2,2-dimethylaziridin-1-yl)-ethoxyphosphoryl]-2,2-dimethylaziridine |
InChI |
InChI=1S/C10H21N2O2P/c1-6-14-15(13,11-7-9(11,2)3)12-8-10(12,4)5/h6-8H2,1-5H3 |
Clé InChI |
SOYAWOSQURUWHG-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(N1CC1(C)C)N2CC2(C)C |
SMILES canonique |
CCOP(=O)(N1CC1(C)C)N2CC2(C)C |
Apparence |
Solid powder |
Autres numéros CAS |
14984-65-7 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AB 163 AB-163 ethyl di-(2,2-dimethyl)ethylenamido phosphate NSC 108878 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



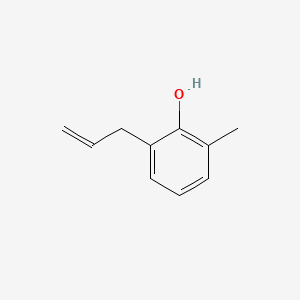
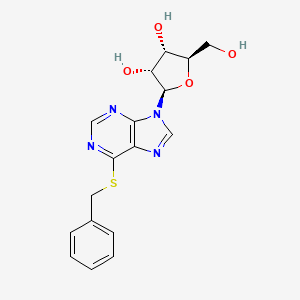
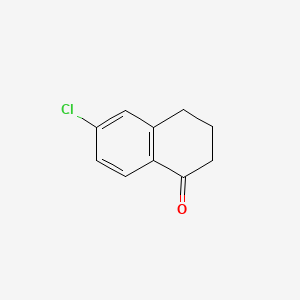
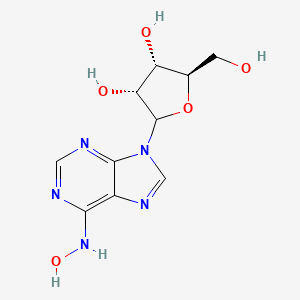
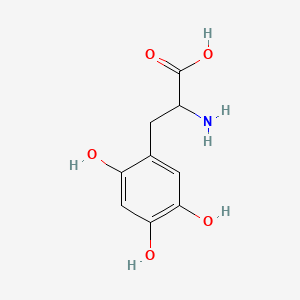
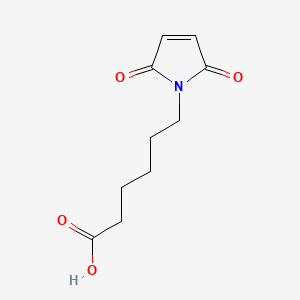
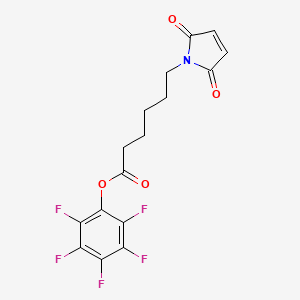
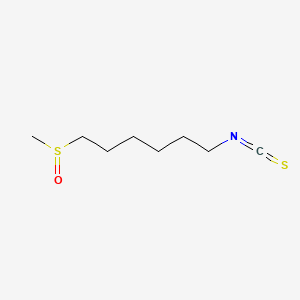

![2-(4-Aminophenyl)benzo[d]thiazol-6-ol](/img/structure/B1664693.png)
